Magnesium iodide

Catalog No.
S1508779
CAS No.
10377-58-9
M.F
I2Mg
M. Wt
278.114 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iodide

CAS Number

10377-58-9

Product Name

Magnesium iodide

IUPAC Name

magnesium;diiodide

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

SMILES

[Mg+2].[I-].[I-]

Canonical SMILES

[Mg+2].[I-].[I-]

Magnesium iodide appears as a white crystalline solid and is soluble in water and alcohol. Its ionic nature results from the transfer of electrons from magnesium to iodine, creating a well-ordered crystalline lattice. Each magnesium ion is typically surrounded by six iodide ions in an octahedral coordination geometry, contributing to its stability and high melting point of approximately 637 °C .

  • Acute toxicity: Low oral and dermal toxicity in animals.
  • Flammability: Non-flammable [].
  • Reactivity: Reacts with strong oxidizing agents and moisture [].

Organic Synthesis:

  • Baylis-Hillman Reaction: MgI2 acts as a Lewis acid catalyst in the Baylis-Hillman reaction, facilitating the formation of carbon-carbon bonds between aldehydes and enolates. This versatile reaction allows for the synthesis of diverse organic molecules, including pharmaceuticals and natural products .

Materials Science:

  • Electrolytes for Rechargeable Batteries: MgI2 is being explored as a potential electrolyte component for rechargeable magnesium-ion batteries. These batteries offer several advantages over lithium-ion batteries, including the abundance and lower cost of magnesium. Research is ongoing to improve the performance and stability of MgI2-based electrolytes .
  • Semiconductor Materials: Doping with MgI2 can modify the electrical properties of certain semiconducting materials, potentially leading to the development of new electronic devices with improved functionalities .

Other Applications:

  • Nuclear Medicine: MgI2 can be used to prepare radiolabeled compounds for medical imaging and diagnostics. These compounds can bind to specific targets in the body, allowing for the visualization of disease processes .
  • Research on Antibacterial Properties: While not yet conclusive, some studies suggest that MgI2 might exhibit antibacterial properties, potentially leading to applications in disinfection and wound healing .

  • Synthesis Reaction: The formation of magnesium iodide can be represented by the reaction between magnesium metal and iodine gas:
    2Mg(s)+I2(g)2MgI2(s)2Mg(s)+I_2(g)\rightarrow 2MgI_2(s)
    This reaction is characterized as a combination reaction where two elements combine to form a single compound
    1
    .
  • Decomposition Reaction: Magnesium iodide can decompose upon heating:
    2MgI2(s)2Mg(s)+I2(g)2MgI_2(s)\rightarrow 2Mg(s)+I_2(g)
    This reaction indicates that magnesium iodide can revert to its elemental components under certain conditions .
  • Acid-Base Reactions: As a basic salt, magnesium iodide reacts with acids to produce magnesium salts and hydroiodic acid:
    MgI_2(s)+2HCl(aq)\rightarrow MgCl_2(aq)+2HI(aq)$$[2].

There are several methods for synthesizing magnesium iodide:

  • Direct Combination: Reacting elemental magnesium with iodine gas directly produces magnesium iodide.
  • Using Hydroiodic Acid: Magnesium oxide or hydroxide can react with hydroiodic acid:
    MgO(s)+2HI(aq)\rightarrow MgI_2(s)+H_2O(l)
  • Recrystallization: After synthesis, purification can be achieved through recrystallization from suitable solvents .

Magnesium iodide has diverse applications:

  • Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions, facilitating chemical conversions.
  • Grignard Reagents: Magnesium iodide is crucial in the preparation of Grignard reagents, which are vital in synthetic organic chemistry.
  • Electrolytes in Batteries: It plays a significant role in developing high-performance electrolytes for magnesium-ion batteries, contributing to advancements in energy storage technology .

Interaction studies involving magnesium iodide often focus on its reactivity with other chemicals. For instance, it reacts vigorously with water and acids, releasing heat and forming hydroiodic acid. Additionally, research into its interactions with biological systems may reveal insights into its potential therapeutic roles or toxicological effects.

Several compounds share similarities with magnesium iodide due to their ionic nature or composition. Here are some notable examples:

CompoundChemical FormulaKey Characteristics
Magnesium ChlorideMgCl_2Soluble in water; used as a desiccant
Calcium IodideCaI_2Similar ionic structure; used in photography
Potassium IodideKISoluble; used as a dietary supplement
Sodium IodideNaISoluble; used in medical imaging

Uniqueness of Magnesium Iodide

Magnesium iodide's uniqueness lies in its specific ionic structure and the dual role of both magnesium and iodine in biological systems. While it shares properties with other halides and metal salts, its application as a precursor for Grignard reagents and its role in energy storage technologies set it apart from similar compounds.

Classical Synthetic Routes

From Magnesium Oxide and Hydroiodic Acid

The synthesis of magnesium iodide from magnesium oxide and hydroiodic acid represents one of the most widely employed classical methods for preparing this compound [1]. The reaction proceeds according to the stoichiometric equation: MgO + 2HI → MgI₂ + H₂O [1] [13]. This acid-base neutralization reaction is thermodynamically favorable and typically yields high-purity magnesium iodide when conducted under controlled conditions .

The reaction mechanism involves the dissolution of magnesium oxide in aqueous hydroiodic acid, where the basic oxide readily reacts with the strong acid [1]. Optimal reaction conditions include maintaining temperatures between room temperature and 60°C, with stirring to ensure complete dissolution of the magnesium oxide . The reaction typically requires 2-6 hours for completion, depending on the particle size of the magnesium oxide and the concentration of hydroiodic acid employed .

Research findings indicate that this method consistently achieves yields of 85-90% with purity levels exceeding 98% when proper stoichiometric ratios are maintained . The use of ethanol as a co-solvent has been demonstrated to improve both yield and purity by facilitating better mixing and reducing hydrolysis side reactions . Recrystallization from anhydrous ethanol serves as an effective purification technique, removing impurities and unreacted starting materials .

From Magnesium Hydroxide and Hydroiodic Acid

The preparation of magnesium iodide from magnesium hydroxide and hydroiodic acid follows the reaction: Mg(OH)₂ + 2HI → MgI₂ + 2H₂O [1] [13]. This method offers certain advantages over the oxide route, particularly in terms of reaction kinetics and ease of handling [9]. Magnesium hydroxide exhibits greater reactivity compared to magnesium oxide, resulting in faster reaction rates and more complete conversion [9].

Industrial-scale production often employs this route due to the ready availability and lower cost of magnesium hydroxide compared to other magnesium compounds [9]. The reaction is typically conducted at temperatures ranging from room temperature to 100°C, with reflux conditions in dry ether providing optimal results . The process requires 4-8 hours for completion, with yields typically ranging from 78-82% and purity levels of 95-97% .

The reaction proceeds through an acid-base mechanism where the basic hydroxide groups are neutralized by hydroiodic acid [9]. Water formation as a byproduct necessitates careful control of reaction conditions to prevent hydrolysis and formation of basic salts [9]. The use of water-ether biphasic systems has been shown to improve product isolation and reduce purification requirements .

From Magnesium Carbonate and Hydroiodic Acid

Magnesium carbonate serves as another viable starting material for magnesium iodide synthesis through the reaction: MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O [1] [13]. This route is characterized by the evolution of carbon dioxide gas, which provides a visual indication of reaction progress and can be used to monitor reaction completion [13]. The reaction is typically conducted through acid digestion at temperatures of 50-60°C .

The carbonate route offers unique advantages in terms of reaction monitoring and control [13]. The evolution of carbon dioxide gas allows for real-time assessment of reaction progress, and the complete cessation of gas evolution indicates reaction completion [13]. This method typically achieves yields of 75-80% with purity levels of 93-96% . The reaction time ranges from 3-6 hours, depending on the particle size of the magnesium carbonate and the concentration of hydroiodic acid employed .

Research has demonstrated that the use of controlled addition of hydroiodic acid, rather than batch addition, significantly improves yield and reduces the formation of byproducts [13]. The controlled release of carbon dioxide prevents violent effervescence that can lead to product loss and safety concerns [13].

Direct Synthesis from Elements

Magnesium and Iodine Reaction in Anhydrous Media

The direct combination of magnesium metal with iodine represents a fundamental approach to magnesium iodide synthesis: Mg + I₂ → MgI₂ [1] [17]. This method requires strict anhydrous conditions to prevent hydrolysis and formation of hydroxide impurities [1] [16]. The reaction is highly exothermic and proceeds rapidly once initiated, often requiring temperature control to prevent overheating [17].

Optimal reaction conditions involve heating the reactants to approximately 500°C under vacuum or in an inert atmosphere [15]. The reaction typically requires 1-3 hours for completion and achieves yields of 70-85% with purity levels of 90-95% . The use of finely divided magnesium powder significantly improves reaction kinetics and completeness [7] [17].

Research findings indicate that the reaction mechanism involves direct electron transfer from magnesium to iodine, forming ionic magnesium iodide [17]. The reaction is initiated by the addition of small amounts of water, which activates the magnesium surface and facilitates electron transfer [7] [17]. However, excess water must be avoided to prevent hydrolysis reactions [16].

Solvent Effects on Direct Synthesis

The choice of solvent significantly influences the efficiency and selectivity of direct magnesium-iodine synthesis [1] [20]. Diethyl ether has been extensively studied as a reaction medium, providing yields of 80-90% with purity levels of 85-92% [31]. The ether solvent stabilizes the magnesium iodide product and prevents decomposition reactions [1] [20].

Tetrahydrofuran represents another effective solvent system, achieving yields of 85-95% with purity levels of 88-95% . The higher boiling point of tetrahydrofuran allows for more vigorous reaction conditions and improved reaction rates [21]. Research has demonstrated that tetrahydrofuran forms more stable complexes with magnesium iodide compared to diethyl ether [21].

Comparative studies have revealed that aromatic solvents such as benzene and toluene provide different reaction pathways and product distributions [21]. The use of coordinating solvents like tetrahydrofuran and diethyl ether promotes the formation of solvated magnesium iodide complexes, which exhibit enhanced stability and improved handling characteristics [31]. Reaction times in ethereal solvents typically range from 2-12 hours, depending on the specific solvent and reaction conditions employed [31].

Modern Synthetic Approaches

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis represents a significant advancement in magnesium iodide preparation methodology [19] [22]. The application of ultrasonic irradiation at frequencies of 40 kHz and power levels of 40-50 W dramatically reduces reaction times and improves yields [19] [22]. This technique achieves yields of 86-90% with purity levels of 90-95% in reaction times as short as 0.5-2 hours [19].

The mechanism of ultrasound enhancement involves cavitation effects that promote mass transfer and provide localized heating [19] [22]. These effects facilitate the breakdown of surface oxide films on magnesium and improve contact between reactants [22]. Research has demonstrated that ultrasonic irradiation increases reaction rates by 2-3 orders of magnitude compared to conventional heating methods [19].

Optimization studies have revealed that the ultrasonic frequency and power must be carefully controlled to achieve maximum efficiency [19] [22]. Frequencies below 40 kHz provide insufficient activation energy, while frequencies above 50 kHz can lead to product decomposition [19]. The use of alcohol solvents in combination with ultrasonic irradiation provides optimal results for iodination reactions involving magnesium compounds [22].

In-situ Generation Techniques

In-situ generation of magnesium iodide offers unique advantages for specialized applications, particularly in electrochemical systems and organometallic synthesis [23]. This approach involves the formation of magnesium iodide directly in the reaction medium through controlled addition of iodine to magnesium-containing solutions [23]. The technique typically achieves yields of 70-85% with purity levels of 85-95% .

Research in magnesium-ion battery applications has demonstrated that in-situ generation of magnesium iodide from small quantities of iodine added to electrolyte solutions significantly improves electrochemical performance [23]. The formation of triiodide anions through this process facilitates magnesium ion transport and reduces overpotential for magnesium deposition and stripping [23].

The in-situ approach provides precise control over magnesium iodide concentration and minimizes handling of hygroscopic materials [23]. Chronopotentiometry and cyclic voltammetry studies have confirmed that in-situ generated magnesium iodide exhibits superior electrochemical properties compared to pre-formed materials [23]. The technique is particularly valuable for applications requiring strict moisture control and precise stoichiometry [23].

Isostructural Relationships with Cadmium Iodide

Magnesium iodide exhibits a remarkable structural relationship with cadmium iodide, being isostructural with the well-known cadmium iodide structure type [1] [2]. This isostructural relationship was conclusively established through single-crystal X-ray diffraction studies, which confirmed that magnesium iodide adopts the same fundamental structural arrangement as cadmium iodide, commonly referred to as the C6 or 2H structure type [2] [3].

The cadmium iodide structure type represents one of the most important structural motifs for compounds with the general formula MX₂, where M represents a divalent metal cation and X represents a halide anion [4] [5]. This structure type is characterized by a layered arrangement where the halide anions form a hexagonal close-packed array, with the metal cations occupying specific octahedral sites between alternating layers of halide ions [6] [7].

In the context of magnesium iodide, the structure consists of magnesium cations sandwiched between layers of iodide anions [8]. Each magnesium ion is coordinated by six iodide ions in an octahedral arrangement, forming [MgI₆] octahedra [9]. These octahedra share edges with six adjacent identical units within each MgI₂ layer, creating a two-dimensional network of interconnected octahedra [1].

The van der Waals interlayer gap between hexagonally close-packed iodide ions represents a crucial structural feature of magnesium iodide [1]. This gap is responsible for the layered character of the structure and contributes to the compound's unique physical properties, including its tendency to form intercalation compounds and its relatively low mechanical strength along the c-axis direction.

Comparative analysis reveals that while magnesium iodide and cadmium iodide share the same basic structural framework, subtle differences exist in their lattice parameters and structural metrics. The interlayer gap in magnesium iodide (3.535 Å) is significantly wider than the magnesium-iodide layer thickness (3.326 Å), whereas in cadmium iodide, the difference between these two distances is considerably smaller [3]. Furthermore, the absolute value of the interlayer gap in cadmium iodide is smaller than in magnesium iodide, while the layer thickness is larger [3].

Space Group P-3m1 Characteristics

Magnesium iodide crystallizes in the trigonal space group P-3m1 (International Tables number 164) [10] [9] [2]. This space group belongs to the trigonal crystal system and is characterized by specific symmetry operations that define the arrangement of atoms within the unit cell.

The space group P-3m1 possesses several characteristic symmetry elements:

  • A three-fold rotation axis (3) along the c-direction
  • Mirror planes perpendicular to the a and b axes
  • Inversion symmetry (-1)

Within this space group, the magnesium and iodide atoms occupy specific Wyckoff positions that reflect the inherent symmetry of the structure [2]. The magnesium atom occupies the 1a Wyckoff position with 3m site symmetry, positioned at the coordinates (0, 0, 0) [2]. This high-symmetry position places the magnesium atom at the center of the unit cell, surrounded by six iodide ions in an octahedral arrangement.

The iodide atoms occupy the 2d Wyckoff positions with m site symmetry, located at coordinates (1/3, 2/3, z), where z represents a variable parameter that defines the exact position of the iodide ions along the c-axis [2]. The z-parameter for iodide in magnesium iodide is approximately 0.242, which determines the precise geometry of the [MgI₆] octahedra and influences the layer thickness and interlayer spacing [3].

The unit cell parameters for magnesium iodide are a = 4.14 Å and c = 6.88 Å, giving a c/a ratio of 1.65 [9]. This ratio is characteristic of the CdI₂ structure type and falls within the typical range observed for other isostructural compounds (1.6 ≤ c/a ≤ 1.65) [3]. The unit cell volume is approximately 102.1 ų, with Z = 1 formula unit per unit cell [9].

The trigonal omega structure exhibited by magnesium iodide represents a two-dimensional arrangement consisting of one MgI₂ sheet oriented in the (0, 0, 1) direction [9]. This structural arrangement contributes to the compound's anisotropic properties, with stronger bonding within the layers compared to the weaker van der Waals interactions between layers.

Hydrate Forms

Octahydrate Structure

Magnesium iodide octahydrate (MgI₂·8H₂O) represents one of the most extensively studied hydrated forms of magnesium iodide [11] [12]. This hydrate has been characterized using X-ray crystallography and exhibits a distinctly different structural arrangement compared to the anhydrous form [11].

The octahydrate crystallizes in the orthorhombic crystal system with a significantly lower density of 2.098 g/cm³ compared to the anhydrous form [13]. The molecular weight of the octahydrate is 422.24 g/mol, reflecting the incorporation of eight water molecules per formula unit [12].

The fundamental structural unit of the octahydrate consists of [Mg(H₂O)₆]²⁺ octahedral complexes, where the magnesium cation is coordinated by six water molecules in an octahedral arrangement [11]. The remaining two water molecules per formula unit occupy interstitial positions within the crystal lattice, contributing to the overall structural stability [13].

The coordination geometry around the magnesium center in the octahydrate is significantly different from that in the anhydrous form. While the anhydrous structure features [MgI₆] octahedra with direct magnesium-iodide bonding, the octahydrate structure involves hydrated magnesium cations [Mg(H₂O)₆]²⁺ that are electrostatically associated with discrete iodide anions [11].

The octahydrate exhibits hygroscopic behavior and has a relatively low decomposition temperature of 41°C [14]. This thermal instability reflects the relatively weak hydrogen bonding interactions that stabilize the hydrated structure. The hydrogen bonding network in the octahydrate involves O-H···I interactions that connect the aqua complexes with the iodide anions, creating a three-dimensional framework of intermolecular interactions [11].

Nonahydrate Structure

The nonahydrate form of magnesium iodide (MgI₂·9H₂O) represents the highest degree of hydration observed for this compound [15] [11]. This hydrate has been verified through X-ray crystallography and exhibits unique structural characteristics that distinguish it from other hydrated forms [11].

The nonahydrate possesses a molecular weight of 440.25 g/mol and crystallizes in the trigonal crystal system with space group P-3 [11]. The density of the nonahydrate is 2.09 g/cm³, which is slightly higher than that of the octahydrate but substantially lower than the anhydrous form [16].

Similar to the octahydrate, the nonahydrate structure is built around [Mg(H₂O)₆]²⁺ octahedral complexes [11]. However, the nonahydrate contains an additional three water molecules per formula unit, which occupy specific positions within the crystal lattice and contribute to the overall structural stability through hydrogen bonding interactions.

The structural arrangement in the nonahydrate involves a complex network of hydrogen bonds that connect the aqua complexes with both the iodide anions and the additional water molecules. This extensive hydrogen bonding network contributes to the crystallization behavior of the nonahydrate, which typically forms at temperatures below 298 K according to solid-liquid phase diagrams [11].

The thermal stability of the nonahydrate is intermediate between the octahydrate and hexahydrate forms, with decomposition occurring at approximately 95°C [17]. This decomposition involves the stepwise loss of water molecules, ultimately leading to the formation of lower hydrates or the anhydrous form depending on the thermal conditions.

Both the octahydrate and nonahydrate forms demonstrate the structural versatility of magnesium iodide in accommodating varying amounts of water within its crystal structure. The dimensions and angles in the hexaaqua cation complexes are remarkably similar across different hydrate forms, with variations that are not systematic [11]. This consistency suggests that the [Mg(H₂O)₆]²⁺ unit represents a robust structural motif that can accommodate different arrangements of additional water molecules and iodide anions.

Solid Solution Systems

Magnesium Chloride-Magnesium Iodide Solid Solutions

The magnesium chloride-magnesium iodide (MgCl₂-MgI₂) system represents a complete solid solution series where the two end members can substitute for each other in all proportions while maintaining the same basic crystal structure [18] [19]. This system exhibits characteristics typical of isomorphous substitution between halide ions of different sizes.

Both MgCl₂ and MgI₂ adopt the CdI₂ structure type in their anhydrous forms, which facilitates the formation of continuous solid solutions [18]. The structural compatibility arises from the similar coordination environments of magnesium in both compounds, where the metal cation occupies octahedral sites between layers of halide anions.

The lattice parameter variation in the MgCl₂-MgI₂ system follows Vegard's law, which states that the lattice parameters vary linearly with composition [19]. As the iodide content increases, both the a and c lattice parameters expand due to the larger ionic radius of iodide ions (2.20 Å) compared to chloride ions (1.81 Å). This expansion maintains the overall structural integrity while accommodating the size differences between the halide ions.

The phase diagram of the MgCl₂-MgI₂ system has been investigated at various temperatures, revealing the existence of invariant points where specific compositions remain in equilibrium with multiple phases [19]. These phase relationships are crucial for understanding the thermodynamic stability of different compositions and their potential applications in electrochemical systems.

The solid solutions in this system find applications as electrolytes in advanced battery technologies, particularly in magnesium-ion batteries where the mixed halide compositions can provide optimized ionic conductivity and electrochemical stability [19]. The ability to tune the composition allows for the optimization of properties such as ionic mobility, thermal stability, and electrochemical window.

Other Mixed Halide Systems

Beyond the MgCl₂-MgI₂ system, magnesium iodide participates in several other mixed halide systems that exhibit varying degrees of solid solution formation and structural compatibility.

The MgBr₂-MgI₂ system also exhibits complete solid solution formation due to the structural similarity between the two end members [20]. Both compounds crystallize in the CdI₂ structure type with similar lattice parameters, facilitating isomorphous substitution between bromide and iodide ions. The lattice parameter variation in this system also follows Vegard's law, with gradual expansion as the iodide content increases.

The MgI₂-CdI₂ system represents a more complex case where limited solid solution formation occurs due to the significant size difference between magnesium and cadmium cations [3]. While both compounds are isostructural, the mismatch in cation sizes leads to non-linear lattice parameter variations and restricted miscibility ranges. This system has been investigated for potential applications in semiconductor materials where mixed compositions can provide tunable bandgap properties.

The MgI₂-PbI₂ system exhibits even more limited solid solution formation due to the substantial differences in both cation size and bonding characteristics [3]. Lead iodide exhibits more covalent character in its bonding compared to the predominantly ionic character of magnesium iodide. This difference in bonding nature, combined with the large size mismatch, results in restricted miscibility and complex phase relationships.

These mixed halide systems have found applications in various optoelectronic applications, particularly in the development of perovskite solar cells and light-emitting diodes [21] [22]. The ability to tune the composition of mixed halide systems allows for the optimization of optical and electronic properties, including bandgap engineering and photoluminescence characteristics.

The halide segregation phenomenon observed in some mixed halide systems represents a significant challenge for their practical applications [21]. This segregation can occur under illumination or electrical stress, leading to the formation of compositionally distinct regions that affect the material's performance. Understanding the thermodynamic and kinetic factors that govern halide segregation is crucial for developing stable mixed halide materials.

Other CAS

10377-58-9

Wikipedia

Magnesium iodide

General Manufacturing Information

Magnesium iodide (MgI2): ACTIVE

Dates

Last modified: 08-15-2023

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